1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride CAS 2138337-19-4
1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride CAS 2138337-19-4
An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)ethan-1-amine Dihydrochloride (CAS 2138337-19-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. By synthesizing available data with established principles of medicinal chemistry, this document aims to serve as a foundational resource for understanding its properties and potential applications.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biological molecules like the nucleobases uracil, thymine, and cytosine.[1] Its unique electronic properties and synthetic tractability have made it a "privileged scaffold" in drug design. Pyrimidine derivatives are integral to a wide array of therapeutics, demonstrating antimicrobial, antiviral, anticancer, and anti-inflammatory activities, among others.[2][3] The 2-aminopyrimidine motif, in particular, is a recurring feature in potent and selective inhibitors of various enzymes and receptors, highlighting the potential of molecules like 1-(Pyrimidin-2-yl)ethan-1-amine as valuable building blocks in the creation of novel therapeutic agents.[2][4][5]
Chemical Identity and Physicochemical Properties
1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride is the double hydrochloride salt of the parent amine, 1-(Pyrimidin-2-yl)ethan-1-amine. The salt form enhances aqueous solubility and stability, making it more amenable for use in biological assays and as a starting material in aqueous reaction media.
Structural Information
Below is the chemical structure of the parent compound, 1-(Pyrimidin-2-yl)ethan-1-amine.
Caption: 2D Structure of 1-(Pyrimidin-2-yl)ethan-1-amine.
Physicochemical Data
The available data for the dihydrochloride and related forms are summarized below. It is important to note that many properties for the specific CAS number 2138337-19-4 are not publicly documented and are often inferred from data on the parent amine or monohydrochloride salt.
| Property | Value | Source / Compound Form |
| CAS Number | 2138337-19-4 | Dihydrochloride |
| Molecular Formula | C₆H₁₁Cl₂N₃ | Dihydrochloride |
| Molecular Weight | 196.07 g/mol | Dihydrochloride |
| Parent Compound CAS | 1268492-93-8 ((S)-enantiomer) | (S)-1-(Pyrimidin-2-yl)ethan-1-amine[6] |
| Parent MW | 123.16 g/mol | 1-(Pyrimidin-2-yl)ethan-1-amine[6] |
| Monohydrochloride CAS | 1616809-52-9 (racemate) | 1-(Pyrimidin-2-yl)ethanamine hydrochloride[7] |
| Monohydrochloride MW | 159.62 g/mol | 1-(Pyrimidin-2-yl)ethanamine hydrochloride[7] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | (S)-1-(Pyrimidin-2-yl)ethan-1-amine[6] |
| LogP (Predicted) | 0.4963 | (S)-1-(Pyrimidin-2-yl)ethan-1-amine[6] |
| Hydrogen Bond Donors | 1 | (S)-1-(Pyrimidin-2-yl)ethan-1-amine[6] |
| Hydrogen Bond Acceptors | 3 | (S)-1-(Pyrimidin-2-yl)ethan-1-amine[6] |
Synthesis and Manufacturing Insights
A likely synthetic pathway would start from 2-acetylpyrimidine. This precursor can undergo reductive amination to introduce the desired ethanamine moiety. The final step would involve treatment with hydrochloric acid to form the dihydrochloride salt.
Proposed Synthetic Workflow
Caption: Plausible synthetic route via reductive amination.
Step-by-Step Protocol (Hypothetical):
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Imine Formation: 2-Acetylpyrimidine is dissolved in a suitable anhydrous solvent (e.g., methanol or ethanol). An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added, often in the presence of a Lewis acid like titanium(IV) isopropoxide to facilitate the formation of the intermediate imine. The reaction is typically stirred at room temperature until imine formation is complete, as monitored by TLC or LC-MS.
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Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a reduced temperature (e.g., 0 °C) to the imine solution. Alternatively, catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst) can be employed. The reaction is allowed to warm to room temperature and stirred until the reduction is complete.
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Work-up and Isolation: The reaction is quenched, and the crude product (the free base) is isolated through standard extraction procedures. Purification is typically achieved via column chromatography.
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Salt Formation: The purified free base is dissolved in a suitable solvent like diethyl ether or isopropanol. Two equivalents of a solution of hydrochloric acid (e.g., HCl in ether) are added, leading to the precipitation of 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride. The solid product is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Reactivity and Chemical Profile
The chemical behavior of 1-(Pyrimidin-2-yl)ethan-1-amine is dominated by two key features: the nucleophilic primary amine and the electron-deficient pyrimidine ring.
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Amine Group Reactivity: The primary amine at the C1 position is a strong nucleophile and a base. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides, sulfonamides, and imines, respectively. This functionality is the primary handle for incorporating this fragment into larger molecules.
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Pyrimidine Ring Reactivity: The pyrimidine ring itself is electron-deficient due to the presence of two nitrogen atoms. This generally makes it resistant to electrophilic aromatic substitution. However, the 2-position, where the ethanamine group is attached, is highly susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.[8][9] While the amino group itself is a poor leaving group, understanding the reactivity of this position is crucial. For instance, related 2-halopyrimidines or 2-sulfonylpyrimidines are highly reactive towards nucleophiles.[8][9] The amino group in the target compound significantly influences the electronic properties of the ring, generally acting as an electron-donating group through resonance, which can modulate the reactivity of other positions on the ring.
Potential Applications in Research and Drug Development
While specific biological data for CAS 2138337-19-4 is not publicly available, the structural motif is highly relevant to several areas of drug discovery. The compound serves as a valuable chiral building block for synthesizing more complex molecules with therapeutic potential.
Caption: Role as a versatile building block in drug discovery.
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Kinase Inhibitors: The 2-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. This scaffold can form key hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor. Derivatives have shown potent activity against targets like Polo-like kinase 4 (PLK4) and Janus kinase 2 (JAK2), both of which are implicated in cancer.[10][11]
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CNS-Active Agents: Recent studies have identified novel pyrimidine-based derivatives as potent inhibitors of the voltage-gated sodium channel Nav1.2, a target for epilepsy treatment.[12] The structural features of 1-(Pyrimidin-2-yl)ethan-1-amine make it a relevant starting point for the synthesis of analogs targeting neurological disorders.
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Histamine H4 Receptor Ligands: Structure-activity relationship studies on a series of 2-aminopyrimidines have led to the discovery of potent antagonists for the histamine H4 receptor.[13] These compounds have shown anti-inflammatory and antinociceptive activity in animal models, suggesting their potential in treating pain and inflammatory conditions.[13]
Safety and Handling
Based on available supplier safety data, 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride should be handled with appropriate precautions in a laboratory setting.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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-
Precautionary Measures:
-
Use in a well-ventilated area or under a fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
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Conclusion
1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride represents a synthetically valuable and promising chemical entity. While detailed experimental data on this specific salt is limited in the public domain, its core structure is a well-validated pharmacophore present in numerous biologically active compounds. Its utility as a chiral building block for constructing targeted libraries against kinases, ion channels, and other receptors is clear. This guide provides a foundational understanding of its properties, potential synthesis, and likely applications, serving as a catalyst for further investigation by researchers in the field of drug discovery and development.
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